6-Azabicyclo[3.2.1]octan-3-one hydrochloride
Overview
Description
6-Azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the molecular formula C7H11NOCl. It is a bicyclic compound containing a nitrogen atom within its ring structure, making it a significant molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biochemical Pathways
It’s known that compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, can have wide-ranging effects on biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-azabicyclo[3.2.1]octan-3-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of amino alcohols or amino ketones using acid catalysts.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Azabicyclo[3.2.1]octan-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
6-Azabicyclo[3.2.1]octan-3-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane
8-oxa-3-azabicyclo[3.2.1]octane
(1S,5R)-8-azabicyclo[3.2.1]octan-3-one hydrochloride
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Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-2-5-1-6(3-7)8-4-5;/h5-6,8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHIMCUKGDXVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1NC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856512 | |
Record name | 6-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378821-66-9 | |
Record name | 6-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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